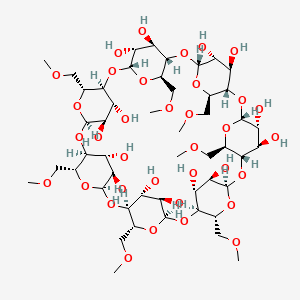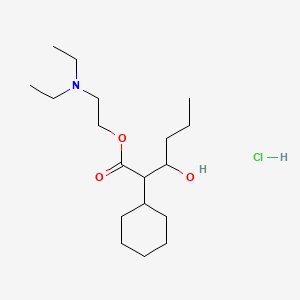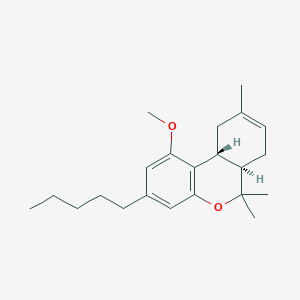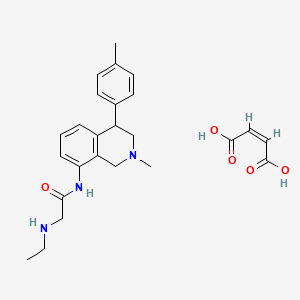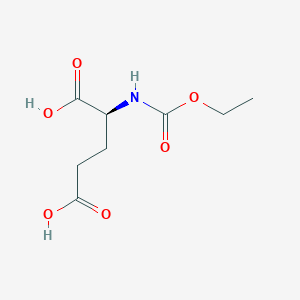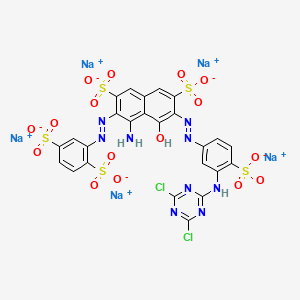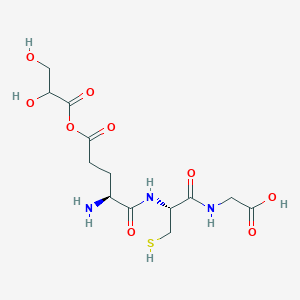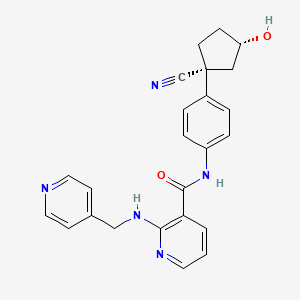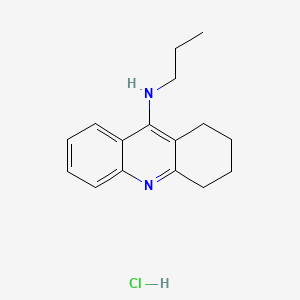
9-Acridinamine, 1,2,3,4-tetrahydro-N-propyl-, monohydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
9-Acridinamine, 1,2,3,4-tetrahydro-N-propyl-, monohydrochloride is a chemical compound known for its diverse applications in scientific research and industry. It is a derivative of acridine, a heterocyclic organic compound, and is often used in pharmacological studies due to its unique properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 9-Acridinamine, 1,2,3,4-tetrahydro-N-propyl-, monohydrochloride typically involves the reaction of acridine derivatives with appropriate amines under controlled conditions. One common method involves the reaction of cyclohexanone with 2-aminobenzonitrile, followed by hydrogenation to yield the desired product . The reaction conditions often require a catalyst, such as palladium on carbon, and are conducted under high pressure and temperature to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound involves similar synthetic routes but on a larger scale. The process includes strict control of reaction parameters such as temperature, pressure, and pH to ensure high yield and purity. The final product is purified through crystallization or distillation techniques .
化学反応の分析
Types of Reactions
9-Acridinamine, 1,2,3,4-tetrahydro-N-propyl-, monohydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.
Substitution: It can undergo nucleophilic substitution reactions, where the amine group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield acridone derivatives, while reduction can produce tetrahydroacridine derivatives .
科学的研究の応用
9-Acridinamine, 1,2,3,4-tetrahydro-N-propyl-, monohydrochloride has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: Employed in studies involving enzyme inhibition and protein binding.
Industry: Utilized in the production of dyes, pigments, and other chemical intermediates.
作用機序
The primary mechanism of action of 9-Acridinamine, 1,2,3,4-tetrahydro-N-propyl-, monohydrochloride involves the inhibition of acetylcholinesterase, an enzyme responsible for the breakdown of acetylcholine in the brain. By inhibiting this enzyme, the compound increases the concentration of acetylcholine at synaptic junctions, enhancing cholinergic transmission. This mechanism is particularly relevant in the treatment of Alzheimer’s disease, where cholinergic deficits are a hallmark .
類似化合物との比較
Similar Compounds
- 1,2,3,4-Tetrahydro-9-acridinamine hydrochloride
- 9-Amino-1,2,3,4-tetrahydroacridine hydrochloride hydrate
- 9-Chloroacridine
- Acridine-9-carboxaldehyde
Uniqueness
9-Acridinamine, 1,2,3,4-tetrahydro-N-propyl-, monohydrochloride is unique due to its specific structural modifications, which confer distinct pharmacological properties. Unlike its analogs, this compound exhibits a higher affinity for acetylcholinesterase and better blood-brain barrier penetration, making it more effective in neurological applications .
特性
CAS番号 |
113106-68-6 |
|---|---|
分子式 |
C16H21ClN2 |
分子量 |
276.80 g/mol |
IUPAC名 |
N-propyl-1,2,3,4-tetrahydroacridin-9-amine;hydrochloride |
InChI |
InChI=1S/C16H20N2.ClH/c1-2-11-17-16-12-7-3-5-9-14(12)18-15-10-6-4-8-13(15)16;/h3,5,7,9H,2,4,6,8,10-11H2,1H3,(H,17,18);1H |
InChIキー |
WDTFVXGAQCBUCT-UHFFFAOYSA-N |
正規SMILES |
CCCNC1=C2CCCCC2=NC3=CC=CC=C31.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


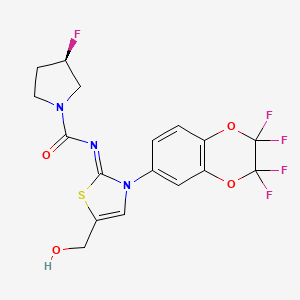
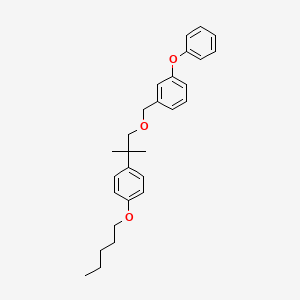
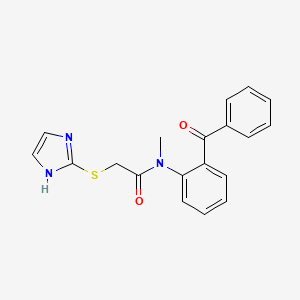
![7-methyl-3,11-diphenyl-2,4,5,9,10,12-hexazatetracyclo[11.4.0.02,6.08,12]heptadeca-1(17),3,5,8,10,13,15-heptaene](/img/structure/B12755862.png)
